DI-591
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Overview
Description
DI-591 is a potent, high-affinity, and cell-permeable inhibitor of the interaction between DCN1 and UBC12. This compound selectively inhibits the neddylation of cullin 3, a process essential for the activation of cullin-RING E3 ubiquitin ligases, which regulate the turnover of approximately 20% of cellular proteins .
Preparation Methods
The synthesis of DI-591 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and yield .
Chemical Reactions Analysis
DI-591 undergoes several types of chemical reactions, primarily focusing on its interaction with proteins. The compound binds to DCN1 and DCN2 with high affinity, disrupting the interaction between DCN1 and UBC12. This selective inhibition leads to the accumulation of un-neddylated cullin 3, which in turn affects the ubiquitination process .
Scientific Research Applications
DI-591 is widely used in scientific research due to its ability to selectively inhibit the neddylation of cullin 3. Its applications include:
Chemistry: Used as a probe to study the role of cullin 3 in various biological processes.
Biology: Helps in understanding the regulation of protein homeostasis and the ubiquitin-proteasome system.
Medicine: Investigated for its potential therapeutic applications in diseases where the ubiquitin-proteasome system is dysregulated.
Industry: Utilized in the development of new drugs targeting the ubiquitin-proteasome system .
Mechanism of Action
DI-591 exerts its effects by binding to DCN1 and DCN2, thereby disrupting the interaction between DCN1 and UBC12. This disruption prevents the neddylation of cullin 3, leading to the accumulation of un-neddylated cullin 3. The inhibition of cullin 3 neddylation affects the activity of cullin-RING E3 ubiquitin ligases, which play a crucial role in the regulation of protein degradation .
Comparison with Similar Compounds
DI-591 is unique in its high affinity and selectivity for DCN1 and DCN2. Similar compounds include:
DI-1548: A potent and selective inhibitor of DCN1, with a similar mechanism of action but different chemical structure.
DI-1859: Another selective inhibitor of DCN1, known for its high potency and unique covalent binding mechanism .
These compounds share the common feature of inhibiting the neddylation of cullin 3 but differ in their chemical structures and binding mechanisms, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C31H47N5O4S |
---|---|
Molecular Weight |
585.81 |
IUPAC Name |
(S)-N-((S)-1-Cyclohexyl-2-(3-morpholinopropanamido)ethyl)-3-(6-isopropylbenzo[d]thiazol-2-yl)-2-propionamidopropanamide |
InChI |
InChI=1S/C31H47N5O4S/c1-4-28(37)33-25(19-30-34-24-11-10-23(21(2)3)18-27(24)41-30)31(39)35-26(22-8-6-5-7-9-22)20-32-29(38)12-13-36-14-16-40-17-15-36/h10-11,18,21-22,25-26H,4-9,12-17,19-20H2,1-3H3,(H,32,38)(H,33,37)(H,35,39)/t25-,26+/m0/s1 |
InChI Key |
CNJKDQGPBAWNRY-IZZNHLLZSA-N |
SMILES |
O=C(N[C@@H](C1CCCCC1)CNC(CCN2CCOCC2)=O)[C@@H](NC(CC)=O)CC3=NC4=CC=C(C(C)C)C=C4S3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DI-591; DI591; DI 591 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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